[3,3'-bipyridin]-5-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-pyridin-3-ylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-4-9(6-12-7-10)8-2-1-3-11-5-8/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAUVVMVPQDHLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470477 | |
| Record name | [3,3']Bipyridinyl-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15862-23-4 | |
| Record name | [3,3′-Bipyridin]-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3,3']Bipyridinyl-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Coordination Chemistry of 3,3 Bipyridin 5 Ol and Its Metal Complexes
Ligand Properties and Metal-Binding Affinity of [3,a3'-Bipyridin]-5-ol
The coordination chemistry of [3,3'-bipyridin]-5-ol is significantly influenced by its unique structural and electronic properties. As a derivative of bipyridine, it possesses the characteristic chelating ability of this class of ligands, while the hydroxyl group introduces additional functionality that modulates its interaction with metal ions.
Chelating Abilities and Denticity
This compound, like other bipyridine derivatives, is recognized for its capacity to form stable chelate rings with metal ions. omicsonline.org It primarily functions as a bidentate ligand, coordinating to a metal center through the nitrogen atoms of its two pyridine (B92270) rings to form a stable five-membered chelate ring. science.gov This bidentate nature is a fundamental aspect of its coordination behavior, enabling the formation of a wide array of metal complexes. The coplanar arrangement of the two pyridine rings in bipyridine ligands facilitates electron delocalization, which contributes to the stability of the resulting metal complexes. wikipedia.org
Influence of the Hydroxyl Group on Coordination Modes
The presence of a hydroxyl (-OH) group at the 5-position of one of the pyridine rings introduces a significant level of versatility to the coordination behavior of this compound. This functional group can directly participate in coordination, act as a hydrogen bond donor or acceptor, and its deprotonation can lead to different binding modes.
The hydroxyl group can influence the coordination mode in several ways:
Direct Coordination: The oxygen atom of the hydroxyl group can coordinate to a metal center, potentially leading to different coordination geometries or the formation of polynuclear complexes.
Hydrogen Bonding: The hydroxyl group can form intramolecular or intermolecular hydrogen bonds. Intramolecular hydrogen bonding can influence the planarity and electronic properties of the ligand, which in turn affects its coordination to a metal. researchgate.netnih.gov Intermolecular hydrogen bonding can lead to the formation of supramolecular assemblies in the solid state.
Bridging Ligand: Upon deprotonation, the resulting alkoxide can act as a bridging ligand between two metal centers, facilitating the formation of dinuclear or polynuclear complexes.
Studies on related hydroxy-substituted bipyridine ligands have shown that the position of the hydroxyl group is critical in determining the resulting complex's structure and reactivity. acs.org For instance, the deprotonation of hydroxyl groups can significantly enhance the catalytic activity of metal complexes by altering the electron density on the ligand and the metal center. acs.orgnih.gov
Protonation States and their Impact on Coordination
The protonation state of this compound, specifically the ionization of the hydroxyl group, plays a crucial role in its coordination chemistry. The ligand can exist in a neutral form (with the -OH group), a deprotonated anionic form (with the -O⁻ group), or a protonated cationic form (with the pyridine nitrogen protonated). These different protonation states can significantly alter the ligand's electronic properties and its mode of coordination to a metal ion. nih.gov
The pKa value(s) of the hydroxyl group and the pyridyl nitrogen atoms are key parameters that determine the predominant species at a given pH. The deprotonation of the hydroxyl group creates a negatively charged oxygen donor, which can lead to stronger coordination to the metal center and the formation of neutral or anionic complexes. This change in charge can also influence the redox potential of the resulting metal complex.
The coordination mode can vary depending on the protonation state:
Neutral Ligand (L): Coordinates as a neutral bidentate N,N-donor.
Deprotonated Ligand (L⁻): Can act as a bidentate N,N-donor with a pendant O⁻ group, or as a tridentate N,N,O-donor, or as a bridging ligand.
The choice of metal ion and the presence of other "coligands" in the coordination sphere can also influence which coordination mode is preferred. researchgate.netnih.gov For example, in ruthenium complexes with 2,2'-bipyridine-3,3'-diol (B1205928), the coordination mode was shown to be highly dependent on the electronic properties of the coligands present. researchgate.netnih.gov
Formation and Characterization of Metal Complexes with this compound
The versatile coordination behavior of this compound allows for the formation of a wide range of metal complexes with diverse structures and properties. These complexes are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent.
Complexes with Transition Metals (e.g., Co, Ni, Cu, Ru, Fe)
This compound and its derivatives form complexes with a variety of transition metals, leading to compounds with interesting magnetic, electronic, and catalytic properties.
Cobalt (Co): Bipyridine ligands readily form complexes with cobalt(II) and cobalt(III). omicsonline.orgnih.govmdpi.com Cobalt complexes with bipyridine-type ligands have been investigated for their applications in dye-sensitized solar cells and as antibacterial agents. mdpi.comdyenamo.se The geometry of these complexes can range from octahedral to other coordination numbers depending on the specific ligand and reaction conditions. nih.gov
Nickel (Ni): Nickel complexes with bipyridine ligands have been studied for their catalytic activity, particularly in cross-coupling reactions and CO₂ reduction. nih.govresearchgate.netillinois.edu These complexes can exist in various oxidation states, including Ni(II) and Ni(III), and adopt different geometries such as trigonal planar and distorted octahedral. nih.govillinois.edu
Ruthenium (Ru): Ruthenium complexes with bipyridine-based ligands are renowned for their rich photophysical and electrochemical properties. chemrxiv.orgacs.orgwikipedia.org The coordination of ligands like 2,2'-bipyridine-3,3'-diol to ruthenium has been shown to be sensitive to the electronic nature of coligands, leading to different coordination modes (N,N-chelation vs. O,O-chelation). researchgate.netnih.gov These complexes often exhibit octahedral geometry. wikipedia.org
Iron (Fe): Iron complexes with bipyridine ligands are classic examples in coordination chemistry and have been studied for their spin-crossover properties and catalytic applications. acs.orgrsc.orgwiley-vch.denih.gov The tris(bipyridine)iron(II) complex is well-known for its intense color and is used in colorimetric analysis. wikipedia.org Iron can form complexes in different oxidation states, such as Fe(II) and Fe(III), which typically adopt an octahedral coordination geometry with three bidentate bipyridine ligands. wikipedia.orgnih.gov
Electronic and Geometric Structures of this compound Metal Complexes
The electronic and geometric structures of metal complexes containing this compound are intrinsically linked and are crucial in determining their properties and reactivity.
Geometric Structures:
The geometry of these complexes is primarily dictated by the coordination number of the metal ion and the bidentate nature of the bipyridine ligand.
Octahedral: For hexacoordinate metal ions, such as in many Ru(II), Fe(II), and Co(III) complexes, a common geometry is octahedral, with three bipyridine-type ligands coordinating to the metal center (e.g., [M(bipy)₃]ⁿ⁺). wikipedia.org
Tetrahedral/Square Planar: For tetracoordinate metal ions, such as Cu(I) or some Ni(II) complexes, tetrahedral or square planar geometries can be adopted.
Distorted Geometries: Due to factors like the Jahn-Teller effect in certain d-electron configurations (e.g., Cu(II)) or steric hindrance from bulky substituents, distorted geometries are frequently observed. nih.gov For instance, a single crystal X-ray structure of a mixed-ligand Cu(II) complex with a bipyridine derivative revealed a distorted square pyramidal geometry. nih.gov
The specific position of the hydroxyl group and its potential involvement in coordination or intramolecular hydrogen bonding can further influence the fine details of the geometric structure.
Electronic Structures:
The electronic structure of these complexes is a result of the interaction between the metal d-orbitals and the ligand molecular orbitals.
Metal-to-Ligand Charge Transfer (MLCT): A key feature of many bipyridine complexes, particularly with d⁶ metals like Ru(II) and Fe(II), is the presence of low-energy metal-to-ligand charge transfer (MLCT) transitions. wikipedia.org These transitions are responsible for the intense colors of these complexes and their rich photochemistry.
Ligand-Centered Transitions: The bipyridine ligand itself can undergo π-π* transitions.
d-d Transitions: Transitions between the metal d-orbitals can also occur, although they are often weaker than MLCT bands.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of these complexes, helping to understand bonding, redox properties, and the nature of excited states. usd.eduresearchgate.net The electronic structure is also sensitive to the oxidation state of the metal and the protonation state of the ligand. The deprotonation of the hydroxyl group, for example, would introduce more electron density onto the ligand, which can affect the energy of the MLCT bands and the redox potentials of the complex.
Metal-Ligand Interactions and Bonding Analysis in this compound Complexes
Understanding the nature of the metal-ligand bond is fundamental to predicting the stability, reactivity, and physical properties of coordination complexes. In complexes of this compound, the interaction between the metal center and the ligand is primarily governed by the donation of electron pairs from the nitrogen atoms of the pyridine rings and the oxygen atom of the hydroxyl group to the vacant orbitals of the metal ion.
The presence of the hydroxyl group in this compound introduces additional complexity and tunability to the metal-ligand bonding. The oxygen atom, upon deprotonation, becomes a strong sigma and pi-donor, which can significantly influence the electronic properties of the metal center. This can affect the redox potential of the complex and its catalytic activity.
Experimental techniques such as X-ray crystallography provide precise information on bond lengths and angles, which are indicative of the strength of the metal-ligand interactions. acs.org For instance, shorter metal-nitrogen and metal-oxygen bond lengths generally imply stronger bonds. Spectroscopic methods, including infrared (IR) and UV-visible spectroscopy, also offer valuable information about the electronic environment of the metal ion and the coordination of the ligand.
The table below summarizes key bonding parameters that are typically analyzed in studies of bipyridine complexes. These parameters would be crucial for characterizing the metal-ligand interactions in any future synthesized complexes of this compound.
| Parameter | Method of Analysis | Information Gained |
| Metal-Ligand Bond Lengths | X-ray Crystallography | Strength of the coordination bond. |
| Coordination Geometry | X-ray Crystallography | Steric and electronic preferences of the metal-ligand interaction. |
| NBO Analysis | DFT Calculations | Charge transfer and orbital interactions. |
| Frontier Molecular Orbitals (FMOs) | DFT Calculations | Electronic transitions and reactivity. |
| Vibrational Frequencies (e.g., C=N, C-O stretches) | IR Spectroscopy | Confirmation of ligand coordination and changes in bond order. |
| Electronic Transitions (d-d, MLCT, LMCT) | UV-Vis Spectroscopy | Electronic structure of the metal center and the nature of metal-ligand bonding. |
This table outlines the typical analytical methods used to study metal-ligand interactions in bipyridine complexes and would be applicable to complexes of this compound.
Catalytic Applications of 3,3 Bipyridin 5 Ol Derived Systems
General Principles of Bipyridine Ligands in Catalysis
Bipyridine ligands are a cornerstone in coordination chemistry and catalysis due to their versatile properties. researchgate.netresearchgate.net These bidentate ligands, consisting of two interconnected pyridine (B92270) rings, form stable complexes with a wide array of transition metals. diva-portal.org The stability of these metal complexes is a key factor in their catalytic activity. diva-portal.org The electronic properties of bipyridine ligands can be readily tuned by introducing various substituents, which in turn influences the properties and reactivity of the resulting metal complexes. researchgate.net
Nitrogen atoms in bipyridine ligands are effective σ-donors, and some, like 2,2'-bipyridine (B1663995), also show significant π-acidity. diva-portal.org This allows them to stabilize metal centers in different oxidation states, a crucial aspect for many catalytic cycles. diva-portal.org The rigid and well-defined structure of the pyridine rings provides a predictable coordination geometry, which is essential for designing catalysts with high selectivity. diva-portal.org Compared to organophosphorus ligands, nitrogen-based ligands like bipyridines are often more stable towards oxidation and easier to synthesize. diva-portal.org
[3,3'-Bipyridin]-5-ol in Oxidation and Reduction Catalysis
The presence of a hydroxyl group at the 5-position of the [3,3'-bipyridine] scaffold introduces specific functionalities that can be exploited in oxidation and reduction catalysis. This hydroxyl group can influence the electronic properties of the ligand and participate in proton-coupled electron transfer processes, which are central to many redox reactions.
Mechanism of Action in Catalytic Cycles
Metal complexes derived from this compound and its analogs participate in catalytic cycles by facilitating electron transfer and substrate activation. The bipyridine moiety acts as a robust scaffold for the metal center, while the hydroxyl group can act as a proton relay or modulate the redox potential of the metal. researchgate.net
In a typical catalytic cycle involving a bipyridine complex, the metal center can be oxidized or reduced by a reactant. The substrate then coordinates to the activated metal center, where it undergoes transformation. The product is subsequently released, and the catalyst is regenerated for the next cycle. For instance, in photoredox catalysis, a photosensitizer like a ruthenium-bipyridine complex can be excited by visible light, transforming it into a potent single-electron transfer agent that can initiate a redox reaction. nih.gov
The mechanism often involves the formation of key intermediates. For example, in nickel-catalyzed cross-coupling reactions, a Ni(II)-bipyridine complex can be reduced to a more reactive Ni(0) or Ni(I) species, which then undergoes oxidative addition with a substrate. nih.gov The subsequent steps of transmetalation and reductive elimination yield the final product and regenerate the active nickel catalyst. nih.gov The electronic structure of the bipyridine ligand plays a critical role in stabilizing the various nickel oxidation states involved in the cycle. nih.gov
Application in Specific Redox Reactions (e.g., Hydrogenation, Dehydrogenation)
Bipyridine-based catalysts have demonstrated significant activity in both hydrogenation and dehydrogenation reactions, which are fundamental processes for energy storage and chemical synthesis. ill.eunih.gov
Hydrogenation: The addition of hydrogen to a molecule is a crucial industrial process. wikipedia.org Ruthenium complexes incorporating dihydroxy-bipyridine ligands have been shown to be effective for the transfer hydrogenation of ketones. researchgate.net For instance, a Ru-p-cymene complex with a 6,6'-dihydroxy-2,2'-bipyridine ligand catalyzed the transfer hydrogenation of acetophenone (B1666503) with high conversion. researchgate.net The hydroxyl groups on the bipyridine ligand can enhance water solubility and may participate in the catalytic cycle. researchgate.net Furthermore, iridium complexes with dihydroxy-bipyridine ligands have been investigated for the hydrogenation of carbon dioxide. osti.gov The position of the hydroxyl groups on the bipyridine ring significantly impacts the catalytic activity, with 4,4'- and 6,6'-dihydroxy-2,2'-bipyridine complexes showing enhanced activity under basic conditions due to the electron-donating effect of the deprotonated hydroxyl groups. osti.gov
Dehydrogenation: The reverse reaction, dehydrogenation, is equally important, particularly for applications in hydrogen storage using liquid organic hydrogen carriers (LOHCs). mdpi.com Catalysts are essential to facilitate the release of hydrogen from these carriers. mdpi.com While specific examples focusing solely on this compound are limited in the provided search results, the general principles suggest its potential. The ability of bipyridine ligands to stabilize transition metals in various oxidation states is key to activating C-H and O-H bonds, a critical step in dehydrogenation. ill.eunih.gov Iron and iridium complexes with bipyridine-type ligands have been shown to catalyze the reversible dehydrogenation of alcohols. nih.gov
This compound in Asymmetric Catalysis
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a powerful tool in modern chemistry. wikipedia.orgcalis.edu.cn Chiral bipyridine ligands have emerged as a versatile class of ligands for achieving high enantioselectivity in a variety of transition metal-catalyzed reactions. researchgate.net
Enantioselective Transformations Mediated by Chiral this compound Ligands
The introduction of chirality into the this compound framework allows for the creation of catalysts that can control the stereochemical outcome of a reaction. While direct examples of this compound in enantioselective transformations are not explicitly detailed in the search results, the broader class of chiral bipyridine diols provides a strong precedent for their potential. researchgate.netrsc.org For example, chiral 2,2'-bipyridine diol ligands have been successfully used in iron(II)-catalyzed asymmetric Mukaiyama aldol (B89426) and thia-Michael reactions. researchgate.net
A notable example involves the synthesis of chiral (S,S)-(-)-5,5'-(3,3'-bipyridyl)dialkanediols with high enantiomeric excess through the enantioselective addition of dialkylzincs to 3,3'-bipyridine-5,5'-dicarbaldehyde, using a chiral catalyst. researchgate.net This demonstrates that the 3,3'-bipyridine (B1266100) scaffold can be effectively utilized for asymmetric transformations. researchgate.net
Ligand Design Principles for Enhanced Enantioselectivity
The design of chiral ligands is crucial for achieving high levels of enantioselectivity. rsc.org Several key principles guide the design of effective chiral bipyridine ligands:
C2-Symmetry: Many successful chiral ligands possess a C2 axis of symmetry, which can reduce the number of possible transition states and simplify the stereochemical analysis. acs.org
Steric and Electronic Tuning: The steric and electronic properties of the ligand can be fine-tuned by introducing substituents on the bipyridine backbone. diva-portal.org These modifications can create a well-defined chiral environment around the metal center, influencing how the substrate approaches and binds. diva-portal.org
Rigid Backbone: A rigid ligand backbone, like that of bipyridine, helps to maintain a specific conformation of the catalyst-substrate complex during the reaction, which is essential for effective stereochemical control. diva-portal.org
Non-covalent Interactions: The design can incorporate functionalities that promote attractive non-covalent interactions, such as hydrogen bonding, between the ligand and the substrate. acs.org These interactions can further organize the transition state and enhance enantioselectivity. acs.org
Recent research has focused on developing new C2-symmetric 2,2'-bipyridinediol derivatives to optimize chiral induction. rsc.org The synthesis of a chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligand and its application in iron(II)-catalysis highlights the continuous efforts to refine ligand design for improved performance. researchgate.net
Structure-Activity Relationships in this compound Catalytic Systems
The catalytic efficacy of a metal complex is intricately linked to the architecture of its coordinating ligands. For catalysts derived from this compound, the relationship between the ligand's structure and the catalyst's activity and selectivity is a key area of investigation. This involves understanding how modifications to the ligand framework and the choice of the metal and its counterions translate into observable catalytic performance.
The position of the hydroxyl group on the bipyridine ring is a critical determinant of the catalytic behavior of the corresponding metal complex. In related dihydroxy-2,2'-bipyridine systems, it has been demonstrated that the location of the -OH group significantly impacts catalytic activity. For instance, in the hydrogenation of carbon dioxide, iridium complexes with 6,6'-dihydroxy-2,2'-bipyridine exhibit superior activity compared to those with hydroxyl groups at the 3,3', 4,4', or 5,5' positions, a phenomenon attributed to metal-ligand cooperation. The hydroxyl group, particularly in its deprotonated (oxyanion) form under basic conditions, acts as a potent electron-donating group, which can enhance the catalytic activity by increasing the electron density at the metal center.
In the context of this compound, the hydroxyl group at the 5-position is expected to primarily exert an electronic influence on the metal center through resonance effects. The introduction of further substituents on the bipyridine backbone would allow for a systematic tuning of the ligand's electronic properties. Electron-donating groups (EDGs) would be expected to increase the electron density on the metal, which can be beneficial in reductive catalytic cycles. Conversely, electron-withdrawing groups (EWGs) would decrease the electron density, which might be advantageous in oxidative processes.
The following table, based on general principles observed in substituted bipyridine catalysts, illustrates the hypothetical effect of substituents on the catalytic performance of a generic this compound metal complex. Please note that specific experimental data for this compound is limited, and this table serves as an illustrative guide based on established concepts in catalyst design.
Table 1: Hypothetical Influence of Substituents on the Catalytic Performance of a this compound Metal Complex
| Substituent at 5'-position | Electronic Effect | Expected Impact on Reductive Catalysis | Expected Impact on Oxidative Catalysis |
|---|---|---|---|
| -OCH₃ | Strong Electron-Donating | Increased activity | Decreased activity |
| -CH₃ | Weak Electron-Donating | Moderately increased activity | Moderately decreased activity |
| -H | Neutral | Baseline activity | Baseline activity |
| -Cl | Weak Electron-Withdrawing | Moderately decreased activity | Moderately increased activity |
| -CF₃ | Strong Electron-Withdrawing | Decreased activity | Increased activity |
The choice of the transition metal is fundamental to the catalytic activity of a this compound derived system. Different metals offer distinct redox potentials, coordination geometries, and reaction pathways. For instance, ruthenium and iridium are commonly employed in hydrogenation and transfer hydrogenation reactions, often exhibiting high efficiency and selectivity. rsc.org Palladium is a workhorse in cross-coupling reactions, while copper and iron are investigated for a wide range of catalytic transformations, valued for their lower cost and environmental benignity. The interaction between the this compound ligand and the metal center will dictate the electronic structure of the active catalyst and thus its reactivity.
Counterions, though often considered non-coordinating spectators, can play a significant role in modulating the catalytic performance of cationic metal complexes. acs.org The nature of the counterion can influence the solubility of the catalyst, the stability of the active species, and the Lewis acidity of the metal center. acs.org For example, in photocatalytic reactions using Ru(bpy)₃²⁺-type complexes, the counterion has been shown to dramatically affect the reaction rate and efficiency. acs.orgacs.org Weakly coordinating anions, such as BArF₄⁻, can lead to more active catalysts compared to more strongly coordinating anions like triflate (OTf⁻) or tosylate (OTs⁻). acs.orgacs.org
The table below provides a conceptual overview of how the choice of metal and counterion might influence the catalytic performance of a hypothetical [M(this compound)Lₙ]ⁿ⁺ catalyst.
Table 2: Conceptual Role of Metal Center and Counterions in this compound Catalytic Systems
| Metal Center (M) | Typical Catalytic Applications | Potential Role of this compound Ligand | Counterion (X⁻) | Potential Influence on Catalysis |
|---|---|---|---|---|
| Ruthenium (Ru) | Hydrogenation, Transfer Hydrogenation, Metathesis | Tune electronic properties for hydride transfer | Cl⁻, PF₆⁻, BF₄⁻ | Modulate solubility and Lewis acidity |
| Iridium (Ir) | C-H activation, Hydrogenation, CO₂ Reduction | Enhance stability and activity through electronic donation | Cl⁻, OTf⁻ | Affect catalyst stability and anion-cation interactions |
| Palladium (Pd) | Cross-coupling (e.g., Suzuki, Heck), C-H functionalization | Modify steric and electronic environment for oxidative addition/reductive elimination | OAc⁻, Cl⁻, Br⁻ | Participate in the catalytic cycle (e.g., as a base) or influence catalyst aggregation |
| Copper (Cu) | Atom Transfer Radical Polymerization (ATRP), Click Chemistry, Oxidation | Stabilize different oxidation states (Cu(I), Cu(II)) | OTf⁻, PF₆⁻ | Influence the redox potential and lability of the metal center |
| Iron (Fe) | Oxidation, Reduction, Cross-coupling | Provide a robust and tunable scaffold for earth-abundant metal catalysis | Cl⁻, SO₄²⁻ | Affect the overall charge and stability of the complex |
Advanced Spectroscopic and Electrochemical Characterization of 3,3 Bipyridin 5 Ol and Its Derivatives
Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies
Detailed spectroscopic data for [3,3'-bipyridin]-5-ol is not available in the referenced literature. Characterization typically involves a combination of vibrational, nuclear magnetic resonance, and electronic spectroscopy to confirm the molecular structure and probe electronic properties.
Specific experimental Infrared (IR) and Raman spectroscopy data for this compound are not reported in the available search results. Generally, the IR spectrum would be expected to show characteristic bands for O-H stretching of the hydroxyl group, C-H stretching for the aromatic rings, and various C=C and C=N stretching vibrations within the pyridine (B92270) rings. For comparison, a study on 3-hydroxypyridine, a component substructure, identified intense IR absorption lines for its protonated form, including bands at 1610.6 cm⁻¹ and 1562.2 cm⁻¹. aip.org Another related but different compound, 5-bromo-2,3-dihydroxy pyridine, shows C-H valence oscillations in the 3000-3100 cm⁻¹ region. mewaruniversity.org
¹H and ¹³C NMR spectra for this compound have not been published in the surveyed literature. For related compounds, the proton of the hydroxyl group on a pyridine ring typically appears as a broad singlet whose chemical shift can vary based on solvent and concentration. organicchemistrydata.orgchemistrysteps.com Aromatic protons would exhibit complex splitting patterns in the downfield region (typically δ 7-9 ppm). In the ¹³C NMR spectrum, carbons bonded to the nitrogen and the hydroxyl group would show characteristic shifts. For example, in a complex derivative of [3,3'-bipyridine], proton signals were observed in the range of 7.42 to 8.79 ppm. nih.gov
While specific UV-Vis absorption data for this compound is unavailable, bipyridine derivatives are known to exhibit intense absorption bands in the UV region. analis.com.myresearchgate.net These absorptions are typically due to π→π* transitions within the aromatic system. The presence of the hydroxyl group may influence the position and intensity of these bands. For instance, studies on various bipyridine complexes show absorptions dominated by intense spin-allowed ligand-centered (LC) bands and metal-to-ligand charge-transfer (MLCT) bands. nih.gov
The specific luminescent properties of this compound have not been documented. However, the broader class of hydroxy-bipyridine derivatives is of significant interest for its photophysical properties, including fluorescence with large Stokes shifts, which is important for applications like chemical sensors and organic light-emitting diodes (OLEDs). researchgate.netchimicatechnoacta.ruchimicatechnoacta.ru For example, a series of 4,5-diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles exhibit high fluorescence quantum yields in powder form (up to 92.9%) and large Stokes shifts in solution. researchgate.netchimicatechnoacta.ru These properties are often linked to processes like excited-state intramolecular proton transfer (ESIPT). researchgate.net The luminescence of such compounds can be significantly affected by the solvent and the presence of metal ions. researchgate.netchimicatechnoacta.ru
X-ray Crystallography for Solid-State Structural Determination
No published data from X-ray crystallography studies on this compound was found in the search results.
There are no available crystal structure analyses for this compound or its direct complexes in the surveyed literature. X-ray diffraction studies of related bipyridine ligands and their complexes have been performed, revealing details about bond lengths, bond angles, and supramolecular assembly through interactions like hydrogen bonding and π–π stacking. iucr.orgresearchgate.netresearchgate.net However, this information cannot be directly applied to the target compound.
Insights into Intermolecular Interactions in Crystalline States
In the crystalline state, the hydroxyl group and the nitrogen atoms of the pyridine rings in this compound and its derivatives are primary sites for hydrogen bonding. This interaction is a relatively strong, highly directional, and specific noncovalent force that plays a crucial role in the formation of ordered supramolecular structures. rsc.org The presence of both a hydrogen bond donor (-OH) and acceptors (pyridine nitrogens) allows for the formation of robust networks.
For instance, in related dihydroxy-bipyridine metal complexes, intermolecular hydrogen bonds have been observed to form chains of molecules. iucr.org Specifically, a hydroxy group from one complex can bond with a halide ligand on a neighboring complex, while the other hydroxy group engages with a solvent molecule, creating extended one-dimensional chains. iucr.org Such interactions are critical in defining the crystal packing.
Furthermore, the planar aromatic rings of the bipyridine scaffold facilitate π–π stacking interactions. These interactions, though weaker than hydrogen bonds, are significant in stabilizing the three-dimensional architecture of the crystal. In some crystal structures of bipyridyl complexes, the inter-centroid distance between interacting pyridyl rings has been measured, indicating the presence of these stabilizing forces. iucr.org
Electrochemical Characterization of this compound and its Metal Complexes
Electrochemical methods provide invaluable information about the redox properties of molecules, including electron transfer kinetics and the stability of different oxidation states. For this compound and its coordination compounds, these techniques are essential for understanding their potential applications in catalysis and molecular electronics.
Cyclic Voltammetry and Redox Behavior
Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of this compound and its metal complexes. The voltammograms typically reveal information about the potentials at which oxidation and reduction events occur. For metal complexes, the redox processes can be either metal-centered or ligand-centered.
The presence of the electron-donating hydroxyl group on the bipyridine frame is expected to influence the redox potentials. Generally, electron-donating groups make the ligand easier to oxidize and the metal center more difficult to reduce. The precise redox potentials are also highly dependent on the nature of the metal ion, its coordination environment, and the solvent system used.
While specific CV data for this compound is not abundant in the provided search results, studies on related bipyridyl complexes show that they undergo well-defined redox processes. For example, copper(II) complexes with derivatives of 2,2'-bipyridine (B1663995) have been characterized by physicochemical and electrochemical studies, highlighting the role of the ligand in modulating the metal's redox properties. nih.gov
pH Dependence of Electrochemical Properties
The electrochemical properties of this compound are expected to be highly dependent on pH due to the presence of the acidic hydroxyl group and the basic pyridine nitrogen atoms. The protonation state of the molecule changes with pH, which in turn alters its electronic structure and, consequently, its redox behavior.
At low pH, the pyridine nitrogens are likely to be protonated, making the reduction of the bipyridine system more difficult. Conversely, at high pH, the hydroxyl group will be deprotonated to form a phenolate (B1203915). This negatively charged, strong electron-donating group will make the oxidation of the molecule easier and the reduction more difficult.
Studies on half-sandwich Iridium(III) complexes with various dihydroxybipyridine ligands (DHBP) have systematically investigated this pH dependence. osti.gov For example, with a 3,3'-DHBP ligand, one hydroxyl group deprotonates at a very low pKa due to stabilization by an intramolecular hydrogen bond, while the second deprotonation occurs at a much higher pKa. osti.gov This stepwise deprotonation leads to distinct changes in the electronic properties and catalytic activity of the complex across a wide pH range. osti.gov The redox potential of the complex will therefore shift as a function of pH, a phenomenon that can be exploited in pH-switchable catalysis or sensors.
Electron Transfer Processes in this compound Complexes
Electron transfer is a fundamental process in the reactions of this compound complexes, particularly in the context of catalysis and photochemistry. The bipyridine ligand can act as a non-innocent ligand, meaning it can actively participate in redox processes by accepting or donating electrons.
The rate and mechanism of electron transfer in these complexes are influenced by several factors, including the driving force of the reaction, the reorganization energy (both inner-sphere and outer-sphere), and the electronic coupling between the donor and acceptor sites. The structure of the this compound ligand, with its ability to mediate electronic communication between a metal center and a substrate or another reactant, is critical.
In photocatalytic systems, for instance, a metal complex of this compound could absorb light, leading to an excited state. From this excited state, electron transfer to or from a substrate can occur. The efficiency of this process would depend on the electronic properties of the ligand, which can be tuned by modifying substituents or by changing the pH. The formation of charge-transfer complexes, where electron density is partially transferred from a donor to an acceptor, is also a key aspect of their function in molecular assemblies. rsc.org
Chromatographic and Separation Techniques for Analysis and Purification
The analysis and purification of this compound and its derivatives rely on various chromatographic techniques that separate compounds based on their differential interactions with a stationary phase and a mobile phase.
For the purification of this compound, column chromatography is a common and effective method. Given the polar nature of the hydroxyl group and pyridine nitrogens, polar stationary phases like silica (B1680970) gel or alumina (B75360) are typically employed. The mobile phase, or eluent, is a solvent or mixture of solvents chosen to achieve the desired separation. A gradient of solvent polarity, for example, starting with a non-polar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent like ethyl acetate (B1210297) or methanol, can be effective in eluting compounds of varying polarity. Flash column chromatography, which uses pressure to speed up the solvent flow, is often used for faster and more efficient purifications. scielo.br
For the analysis of purity and the quantification of this compound, High-Performance Liquid Chromatography (HPLC) is the technique of choice. Reversed-phase HPLC, using a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (often a mixture of water or buffer and acetonitrile (B52724) or methanol), is well-suited for this type of compound. The retention time of the compound is a characteristic feature used for its identification, while the peak area is proportional to its concentration.
The table below summarizes typical chromatographic conditions that could be adapted for the analysis and purification of this compound, based on methods used for similar aromatic and heterocyclic compounds.
| Technique | Stationary Phase | Typical Mobile Phase/Eluent | Purpose |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Purification |
| Flash Chromatography | Silica Gel | Dichloromethane/Hexane | Purification scielo.br |
| Reversed-Phase HPLC | C18 | Water/Acetonitrile with 0.1% Trifluoroacetic Acid | Analysis/Purity Check |
Theoretical and Computational Investigations of 3,3 Bipyridin 5 Ol
Mechanistic Elucidation of Reactions Involving [3,3'-Bipyridin]-5-ol
Understanding how this compound participates in chemical reactions is key to harnessing its full potential. Computational modeling provides a virtual laboratory to trace reaction pathways, identify transient intermediates, and rationalize observed outcomes like product selectivity.
This compound and its metal complexes are promising candidates for catalysis. Computational studies are essential for mapping out the intricate step-by-step mechanisms of these catalytic cycles. weizmann.ac.ilauburn.edu By calculating the potential energy surface of a reaction, researchers can identify the most favorable pathway from reactants to products.
In many catalytic reactions, multiple products can be formed. Controlling the selectivity—the preference for forming one product over others—is a major goal of catalyst design. Computational studies can provide atomic-level insights into the factors that govern selectivity.
For bipyridine-based catalysts, selectivity can be influenced by subtle changes in the ligand structure, the nature of the metal center, and the reaction conditions. acs.org DFT calculations can be used to compare the activation barriers for competing reaction pathways. The pathway with the lower energy barrier will be favored, thus determining the major product. For example, in the electrochemical reduction of CO₂ using manganese complexes with substituted bipyridine ligands, theoretical studies revealed that the placement of functional groups (like hydroxyl or amine groups) near the metal center plays a critical role in steering the reaction towards the formation of either CO or HCOOH. acs.org Applying these computational strategies to this compound would help predict and rationalize its selectivity profile in various catalytic transformations. science.gov
Analysis of Non-Covalent Interactions within this compound Systems
A hydrogen bond is a specific, strong type of dipole-dipole interaction between a partially positive hydrogen atom and a highly electronegative atom, such as oxygen or nitrogen. encyclopedia.pubchemguide.co.uk In the this compound molecule, the hydroxyl (-OH) group is a primary site for hydrogen bonding, where the hydrogen atom can act as a donor and the oxygen atom can act as an acceptor. Furthermore, the nitrogen atoms within the two pyridine (B92270) rings can also serve as hydrogen bond acceptors. chemguide.co.uk
Table 1: Representative Hydrogen Bond Parameters in Bipyridine-based Systems This table presents typical data found in crystallographic studies of related bipyridine compounds to illustrate the nature of hydrogen bonds that could be expected in this compound systems.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
| O-H···N | ~ 0.8-0.9 | ~ 1.8-2.2 | ~ 2.6-3.0 | ~ 150-170 |
| O-H···O | ~ 0.8-0.9 | ~ 1.7-2.0 | ~ 2.5-2.8 | ~ 160-180 |
| N-H···O | ~ 0.9-1.0 | ~ 1.8-2.1 | ~ 2.7-3.1 | ~ 155-175 |
The analysis of these networks in this compound would involve identifying repeating motifs and understanding how the molecules self-assemble into larger supramolecular structures.
The aromatic pyridine rings of this compound are electron-rich π-systems, making them susceptible to π-π stacking interactions. mdpi.com These non-covalent forces are crucial in stabilizing the packing of aromatic molecules in crystals and play a significant role in the structure of biological macromolecules like DNA. mdpi.com Such interactions can occur in several geometries, including face-to-face or, more commonly, parallel-displaced, where the centroids of the aromatic rings are offset from one another.
Conformational Analysis and Molecular Dynamics Simulations
While specific MD simulation studies for this compound are not prevalent in published literature, the general methodology is well-established. A simulation would typically involve defining a force field (a set of parameters describing the potential energy of the system), placing the molecule in a simulation box often filled with a solvent like water, and then solving Newton's equations of motion for every atom in the system over a specified period. rug.nl
Table 2: Typical Parameters for a Molecular Dynamics Simulation Setup This table provides a generalized example of parameters that would be used to set up an MD simulation for an organic molecule like this compound.
| Parameter | Example Value/Type | Purpose |
| Force Field | AMBER, GROMOS, OPLS | Describes the physics of atomic interactions. mdpi.comambermd.org |
| Solvent Model | TIP3P, SPC/E | Explicitly models the surrounding water molecules. bigchem.eu |
| System Size | ~10,000 - 50,000 atoms | Includes the molecule of interest, solvent, and ions. |
| Simulation Time | 100 - 1000 nanoseconds | Length of the simulation to observe relevant motions. |
| Temperature | 300 K | Simulates physiological or room temperature conditions. |
| Pressure | 1 bar | Simulates atmospheric pressure. |
Such simulations would allow researchers to visualize the dynamic interplay between intramolecular flexibility and intermolecular interactions, providing a complete picture of the behavior of this compound at the atomic level.
Supramolecular Assembly and Material Science Applications of 3,3 Bipyridin 5 Ol Architectures
Principles of Supramolecular Self-Assembly Directed by Bipyridinol Ligands
Supramolecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. researchgate.net Ligands containing both pyridyl and hydroxyl groups, such as [3,3'-bipyridin]-5-ol, are excellent candidates for directing such assemblies due to their ability to engage in multiple, specific intermolecular forces. The resulting architectures are governed by a delicate balance of these interactions, leading to the formation of diverse and complex superstructures. beilstein-journals.orgnih.gov
Molecular recognition is the foundation of host-guest chemistry, where a host molecule selectively binds a specific guest molecule. nih.gov The this compound compound can act as a versatile component in host-guest systems. Its bipyridine unit provides a rigid, electron-poor aromatic system capable of engaging in π-π stacking interactions, while the two nitrogen atoms can act as hydrogen bond acceptors. d-nb.info Crucially, the hydroxyl group (-OH) can serve as both a hydrogen bond donor and acceptor, adding another layer of recognition capability. mdpi.comdokumen.pub
In principle, the cavity formed by the self-assembly of this compound or its incorporation into larger macrocycles could encapsulate guest molecules. The selection of a guest would be determined by complementarity in size, shape, and chemical properties. For instance, the hydroxyl group could form specific hydrogen bonds with guests containing complementary functional groups like carboxylates or amines, enhancing binding affinity and selectivity. nih.gov While detailed host-guest studies specifically involving this compound are not extensively documented, the principles governing related systems, such as resorcinarenes with bipyridines, demonstrate that hydroxyl groups and pyridyl nitrogens work in concert to bind guests through a network of hydrogen bonds and C-H···π interactions. d-nb.inforesearchgate.net The encapsulation of guest molecules can lead to changes in the photophysical properties of the host, a phenomenon that is key for sensing applications. whiterose.ac.uk
The structure of this compound is ideally suited for creating highly ordered supramolecular structures through a combination of coordination and intermolecular forces.
Metal-Ligand Interactions: The two nitrogen atoms of the bipyridine core are excellent chelating sites for a wide range of transition metal ions (e.g., Cu(II), Co(II), Ni(II)). researchgate.netresearchgate.net This coordination is a strong, directional interaction that can be used to form discrete polynuclear complexes or extended, repeating coordination polymers and metal-organic frameworks (MOFs). The geometry of the final structure is dictated by the coordination preference of the metal ion and the bite angle of the bipyridine ligand.
Non-Covalent Forces: Alongside metal coordination, weaker non-covalent interactions play a crucial role in stabilizing and directing the assembly.
Hydrogen Bonding: The hydroxyl group is a primary site for hydrogen bonding. It can form strong O-H···N bonds with the nitrogen atoms of adjacent bipyridine ligands or O-H···O bonds with other hydroxyl groups or solvent molecules. researchgate.net These interactions can link pre-formed metal complexes into higher-dimensional networks. For example, studies on the closely related 2,2'-bipyridine-3,3'-diol (B1205928) show it forms coordination chains with Cu(II), which are then assembled into more complex structures via hydrogen bonding. researchgate.net
The interplay between these forces allows for a hierarchical assembly process. Strong metal-ligand bonds can first form a primary structure (e.g., a 1D chain), which is then organized into a 2D or 3D network by weaker hydrogen bonds and π-π stacking. scirp.org This multi-level control is a hallmark of crystal engineering and allows for the rational design of materials with specific topologies and properties.
Integration of this compound into Advanced Materials
The unique chemical characteristics of this compound make it a promising building block for a variety of advanced functional materials.
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands, forming porous structures. mdpi.comnih.gov The synthesis of MOFs typically involves solvothermal or hydrothermal methods, where the metal salt and organic linker are reacted in a high-boiling point solvent at elevated temperatures. researchgate.net Alternative methods like microwave-assisted, sonochemical, and room-temperature synthesis have also been developed. researchgate.netchinesechemsoc.org
While no MOFs explicitly using this compound as the primary linker are prominently reported, its structure is highly suitable for this purpose. It can function as a ditopic linker, connecting two metal centers. The hydroxyl group can either remain as a functional decoration on the pore walls or participate in the framework's structural integrity through hydrogen bonding.
Design Principles for this compound based MOFs:
Mixed-Ligand Systems: Due to its single hydroxyl group, this compound would likely be used in conjunction with other, multidentate linkers, such as dicarboxylic acids (e.g., terephthalic acid) or tricarboxylic acids (e.g., trimesic acid). frontiersin.orgmdpi.com This approach allows for the creation of more complex and robust frameworks where the bipyridinol ligand can introduce specific functionality.
Pore Functionalization: The hydroxyl group, if not involved in framework coordination, would point into the pores of the MOF. This provides a chemically active site that can be used for post-synthetic modification, selective gas adsorption, or catalysis. The polarity of the hydroxyl group can enhance the affinity for polar molecules like water or CO2. nih.gov
Structural Diversity: The combination of a chelating bipyridine site and a hydrogen-bonding hydroxyl group can lead to novel network topologies, potentially including interpenetrated or layered structures, as seen in MOFs built from other bipyridyl derivatives. mdpi.comnih.gov
The table below summarizes common components and conditions used in the synthesis of MOFs with related bipyridine and functionalized ligands.
| Metal Source | Organic Ligand(s) | Synthesis Method | Resulting MOF Type/Application | Reference |
|---|---|---|---|---|
| Zn(NO₃)₂·6H₂O | 2,2′-bipyridine-4,4′-dicarboxylic acid | Solvothermal | 2D Porous Network for Gas Sorption | frontiersin.org |
| Mn(ClO₄)₂·6H₂O | 2,2′-bithiophen-5,5′-dicarboxylate, 2,2′-bipyridyl | Solvothermal | 3D Framework | mdpi.com |
| Ni(NO₃)₂·6H₂O | 3,5-bis(4-pyridylmethylenoxyl)benzoate | Hydrothermal | 3D Supramolecular Framework | scirp.org |
| ZrCl₄ | 1,3,6,8-tetrakis(p-benzoicacid)pyrene (H₄TBAPy) | Radical-assisted Room Temp. | Rapid MOF Synthesis | chinesechemsoc.org |
Organic Light-Emitting Diodes (OLEDs) are devices that produce light from a thin film of organic compounds. researchgate.net Bipyridine derivatives are widely used in OLEDs, particularly in phosphorescent OLEDs (PhOLEDs), where they serve as ligands for heavy metal complexes (e.g., Iridium(III) or Platinum(II)). mdpi.comrsc.orgnih.gov These complexes can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies. researchgate.net
The compound this compound, or its metal complexes, could be integrated into OLEDs in several ways:
As a Ligand for Emissive Dopants: When complexed with a metal like Ir(III), the this compound ligand would influence the photophysical properties of the resulting emitter. The hydroxyl group, being an electron-donating group, could modify the HOMO/LUMO energy levels of the complex, thereby tuning the emission color. Derivatives of 3-hydroxy-2,2'-bipyridines have been investigated as luminophores, showing high fluorescence quantum yields in the solid state. chimicatechnoacta.ru
As a Host Material: Host materials in the emissive layer need to have high triplet energy to prevent energy loss from the phosphorescent dopant. The bipyridine core provides good thermal stability and electron-transporting properties, which are desirable for host and/or electron-transport layer (ETL) materials. tubitak.gov.tr
Influence on Morphology: The hydrogen-bonding capability of the hydroxyl group could influence the molecular packing and orientation in the thin film, which can significantly impact device efficiency and lifetime. acs.org
While specific device data for this compound is scarce, some commercial suppliers list it as a potential OLED material. bldpharm.com Research on related compounds, such as those based on 2,3'-bipyridine, shows their successful application as sky-blue phosphorescent materials in OLEDs. mdpi.com
| Compound Class | Role in OLED | Key Properties | Reference |
|---|---|---|---|
| Pt(II) Carbazole/2,3′-Bipyridine Complex | Emissive Dopant | Sky-blue phosphorescence, Distorted square-planar geometry | mdpi.com |
| Ir(III) Phenyl-substituted Bipyridine Complexes | Emissive Dopant | Blue phosphorescence, Forms facial and meridional isomers | rsc.org |
| Ir(III) 2,3'-Bipyridine Complexes | Emissive Dopant | Deep-blue emission, High horizontal dipole orientation | nih.gov |
| 4,5-Diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles | Luminophore | High solid-state fluorescence quantum yield (up to 92.9%) | chimicatechnoacta.ru |
A chemical sensor is a device that transforms chemical information into an analytically useful signal. nih.gov Fluorescent chemical probes are a subset of these sensors that signal the presence of an analyte through a change in their fluorescence properties (e.g., intensity, wavelength, or lifetime). mdpi.com
The this compound scaffold is an excellent platform for designing fluorescent probes, especially for metal ions. The bipyridine unit can act as a chelating agent (receptor) for the target ion. Upon binding, the electronic properties of the molecule are altered, which in turn modulates its fluorescence. The hydroxyl group can participate in the coordination sphere of the metal ion and can also influence the solubility and photophysical properties of the probe.
Derivatives of 3-hydroxy-2,2'-bipyridines have been reported as efficient and selective probes for detecting Cu²⁺ and Zn²⁺ cations. chimicatechnoacta.ru Similarly, other bipyridine-based scaffolds have been developed into high-affinity ratiometric fluorescent probes for endogenous Zn²⁺ in living cells. mdpi.com The sensing mechanism often involves chelation-enhanced fluorescence (CHEF), where the binding of the metal ion restricts intramolecular rotation or blocks photoinduced electron transfer (PET), leading to a "turn-on" fluorescence response.
Given these precedents, a probe based on this compound would be expected to show a selective fluorescent response to specific metal ions that have a high affinity for the N,O-donor environment provided by the ligand. The development of such probes is crucial for applications in environmental monitoring, process analysis, and biological imaging. nih.gov
Functional Materials with Tunable Properties from this compound Derivatives
Detailed research findings and data tables on the tunable properties of materials derived from this compound are not available in the reviewed scientific literature.
Future Research Directions and Emerging Paradigms for 3,3 Bipyridin 5 Ol Studies
Development of Novel Synthetic Routes for Structural Diversity
The future exploration of [3,3'-bipyridin]-5-ol is contingent upon the development of versatile synthetic methodologies that allow for the creation of a diverse library of derivatives. While classical methods like the Ullmann reaction have been used for synthesizing some 3,3'-bipyridine (B1266100) derivatives, modern cross-coupling reactions offer more efficient and modular approaches. researchgate.netmdpi.com Future research will likely focus on leveraging transition-metal-catalyzed reactions to modify the this compound core.
Key strategies that could be explored include:
Suzuki and Stille Couplings: These reactions would allow for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at various positions on the pyridine (B92270) rings, assuming appropriate halogenated precursors of this compound can be synthesized. mdpi.com This would enable fine-tuning of the ligand's steric and electronic properties.
C-H Activation: Direct functionalization of the C-H bonds on the bipyridine backbone represents a more atom-economical approach. Developing selective C-H activation protocols would allow for the late-stage modification of the ligand, providing rapid access to a variety of analogues.
Functionalization of the Hydroxyl Group: The -OH group is a prime site for modification. Future synthetic work could involve its conversion to ethers, esters, or other functional groups. This would not only alter the ligand's coordination properties but could also be used to attach the ligand to solid supports or integrate it into larger molecular systems.
These advanced synthetic methods will be crucial for creating a portfolio of ligands based on the this compound scaffold, each tailored for specific applications in catalysis, materials, or biological chemistry.
| Synthetic Method | Potential Precursor | Target Derivative Type | Anticipated Advantage |
|---|---|---|---|
| Suzuki Coupling | Bromo-[3,3'-bipyridin]-5-ol | Aryl- or Alkyl-substituted derivatives | High functional group tolerance and commercial availability of boronic acids. mdpi.com |
| Buchwald-Hartwig Amination | Bromo-[3,3'-bipyridin]-5-ol | Amino-functionalized derivatives | Direct formation of C-N bonds, useful for bio-inspired ligands. |
| Etherification (e.g., Williamson) | This compound | Ether-linked derivatives | Modification of H-bonding capability; linking to other molecules. |
| Direct C-H Arylation | This compound | Aryl-substituted derivatives | Step-economy; avoids pre-functionalization of the ligand. |
Exploration of New Metal Centers and Coordination Geometries
The coordination chemistry of bipyridine ligands is vast, but the specific impact of the 3,3'- linkage combined with a 5-hydroxy substituent is not well-documented. nih.gov Unlike the rigid, coplanar structure of 2,2'-bipyridine (B1663995), the 3,3'-bipyridine ligand allows for free rotation around the C-C bond, enabling it to act as either a bridging or a chelating ligand, though chelation is rare and results in a strained seven-membered ring. This flexibility can lead to the formation of unique coordination polymers and complexes with unconventional geometries.
Future research should systematically explore the coordination of this compound and its derivatives with a wide range of metal centers beyond common late transition metals.
Early Transition Metals (e.g., Ti, V, Zr): These metals are known for their high oxophilicity and could interact strongly with the hydroxyl group, potentially leading to novel catalytic activities.
Lanthanides and Actinides: The larger ionic radii of these elements favor higher coordination numbers (often > 6), which could be satisfied by the flexible and potentially bridging nature of the this compound ligand, leading to complexes with interesting photophysical properties. libretexts.org
Main Group Metals (e.g., Sn, Bi): The coordination chemistry of bipyridines with main group elements is an emerging area, with potential applications in catalysis and materials science.
The interplay between the metal's preferred coordination number and the ligand's steric and electronic profile can result in various geometries, such as trigonal bipyramidal, square pyramidal, or capped octahedral structures. csbsju.eduiupac.org The hydroxyl group could further influence the final structure through intramolecular hydrogen bonding or by acting as a bridging moiety between two metal centers.
Advanced Catalytic Applications and Multicatalytic Systems
Bipyridine-metal complexes are cornerstones of homogeneous catalysis. acs.org Future work on this compound should move beyond simple catalytic systems to explore more advanced applications. The hydroxyl group is a key feature that can be exploited to design sophisticated catalysts.
Emerging catalytic paradigms for this ligand include:
Cooperative Catalysis: The hydroxyl group can act as a proton shuttle, a hydrogen bond donor to activate a substrate, or an internal base. This "second-sphere" interaction can work in concert with the metal center to enhance catalytic rates and selectivities, for example, in hydrogenation or transfer hydrogenation reactions. rsc.org
Photoredox Catalysis: Rhenium and Ruthenium bipyridine complexes are famous photosensitizers. nih.gov The electronic properties of this compound could be tuned by modifying the hydroxyl group to modulate the photophysical properties of its complexes, leading to new photoredox catalysts for organic synthesis or CO2 reduction. researchgate.net
Multicatalytic Systems: The ligand could be designed to support two distinct metal centers, one at each pyridine ring, creating a bimetallic catalyst. Alternatively, the hydroxyl group could be used as an anchor point to attach a secondary catalyst (e.g., an organocatalyst), leading to a hybrid system capable of performing sequential catalytic transformations in one pot.
Bio-inspired Chemistry and Ligand Design for Biomolecular Interactions
The structural motifs of this compound are relevant to bioinorganic chemistry. The pyridine rings mimic the imidazole side chain of histidine, a common metal-coordinating residue in metalloenzymes, while the hydroxyl group is analogous to tyrosine. This makes the ligand an excellent candidate for designing bio-inspired catalysts and probes. digitellinc.com
Future research directions in this area include:
Metalloenzyme Mimics: Complexes of this compound with metals like iron, manganese, or copper could be synthesized to model the active sites of oxygen-activating enzymes. The hydroxyl group could play a crucial role in modulating the redox potential of the metal center or in substrate binding through hydrogen bonds.
DNA/Protein Interactions: Bipyridine complexes can interact with biomolecules. nih.gov The potential for this compound complexes to act as DNA intercalators or protein binders could be explored, with the hydroxyl group providing an additional point of interaction to improve binding affinity and selectivity. nih.gov This could be relevant for the design of therapeutic or diagnostic agents.
Ligand Design for Selective Recognition: By functionalizing the this compound backbone, it may be possible to create ligands that selectively bind to specific metal ions in a biological environment or target particular biomolecular structures.
Integration into Nanoscale Materials and Devices
The integration of functional molecular components into larger, solid-state systems is a major goal of materials science. The bitopic and functional nature of this compound makes it an attractive building block for nanoscale materials.
Emerging areas for exploration include:
Metal-Organic Frameworks (MOFs): The ability of 3,3'-bipyridine to act as a bridging "strut" can be used to construct porous MOFs. mdpi.com The hydroxyl group within the pores could serve as a site for post-synthetic modification or as a recognition site for the selective adsorption of small molecules.
Functionalized Nanoparticles: The ligand could be used to cap metal nanoparticles (e.g., gold, silver, or quantum dots). The bipyridine unit would provide a stable anchor to the nanoparticle surface, while the hydroxyl group would be exposed to the solvent, allowing for further functionalization or influencing the particle's solubility and biocompatibility. mdpi.com
Molecular Electronics: Bipyridine derivatives are known to facilitate electron transfer. wikipedia.org It is conceivable that this compound could be incorporated as a molecular wire or switch in nanoscale electronic devices, with the redox state of its metal complexes being controlled by an external stimulus.
Synergistic Approaches Combining Experimental and Computational Methodologies
Modern chemical research relies heavily on the synergy between experimental synthesis and characterization and theoretical computation. nih.gov This combined approach will be indispensable for unlocking the potential of this compound.
Future studies should integrate:
Computational Ligand Design: Density Functional Theory (DFT) calculations can be used to predict the electronic properties, coordination preferences, and reactivity of new this compound derivatives before they are synthesized. This allows for a more rational, targeted approach to ligand design. acs.org
Mechanistic Elucidation: When a new catalytic activity is discovered, computational modeling can be used to map out the reaction pathway, identify transition states, and explain the origins of selectivity. This provides a deeper understanding that can guide the development of improved catalysts.
Spectroscopic Analysis: The interpretation of complex spectroscopic data (e.g., NMR, EPR, UV-Vis) from new metal complexes can be greatly aided by computational predictions of these properties. science.gov This synergy is crucial for accurately determining the geometric and electronic structures of novel compounds. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [3,3'-bipyridin]-5-ol, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Route Selection : Start with condensation reactions using aromatic amines and aldehydes under acidic or basic conditions. For example, hexamine and formic acid at 120°C (as used in bipyridine analogs) can promote cyclization .
- Catalyst Optimization : Test Lewis acids (e.g., TiCl₃, ZnCl₂) to enhance chloromethylation or cross-coupling efficiency. Aluminum chloride has shown efficacy in similar pyridine derivatives .
- Purification : Use column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to isolate the product. Confirm purity via HPLC (>95%) and characterize using ¹H/¹³C NMR .
Q. How can researchers validate the structural conformation of this compound derivatives experimentally?
- Methodology :
- X-ray Crystallography : Co-crystallize the compound with stabilizing agents (e.g., methanol) to resolve its non-planar, chiral structure, as demonstrated in tetracyclic bipyridine analogs .
- Spectroscopic Analysis : Combine NMR (to confirm substituent positions) and IR spectroscopy (to identify hydroxyl and aromatic C-H stretches). Mass spectrometry (HRMS) ensures molecular weight accuracy .
Advanced Research Questions
Q. How do substitution patterns on the bipyridin scaffold influence inhibitory activity against targets like PCSK9 or RAF kinases?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups at the 5-position. Compare IC₅₀ values in enzymatic assays (e.g., PCSK9 inhibition assays) .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions between substituents and kinase active sites. For example, the 5-difluoromethoxy group in PCSK9 inhibitors enhances hydrophobic binding .
Q. How can contradictions in reported biological activities of this compound derivatives be resolved?
- Methodology :
- Data Harmonization : Replicate studies under standardized conditions (pH, temperature, solvent). For example, discrepancies in IC₅₀ values may arise from variations in assay buffers or cell lines .
- Mechanistic Profiling : Use isoform-specific assays (e.g., BRAF-V600E vs. wild-type) to clarify selectivity. Conflicting results in kinase inhibition could stem from off-target effects .
Q. What strategies mitigate environmental and safety risks during large-scale synthesis of this compound?
- Methodology :
- Green Chemistry : Replace hazardous solvents (e.g., toluene) with ethanol/water mixtures. Continuous flow reactors reduce waste and improve safety, as seen in chloromethylpyridine synthesis .
- Waste Management : Neutralize acidic byproducts with KOH before disposal. Implement gas scrubbers for volatile reagents (e.g., HCl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
